Cas no 2228854-44-0 (2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine)

2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine
- 2228854-44-0
- EN300-1947296
-
- インチ: 1S/C9H15F2N3O/c1-6-7(4-9(10,11)5-12)8(15-3)14(2)13-6/h4-5,12H2,1-3H3
- InChIKey: MSRUMRFJMWAKDP-UHFFFAOYSA-N
- SMILES: FC(CN)(CC1C(C)=NN(C)C=1OC)F
計算された属性
- 精确分子量: 219.11831843g/mol
- 同位素质量: 219.11831843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 53.1Ų
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947296-5.0g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 5g |
$4972.0 | 2023-05-31 | ||
Enamine | EN300-1947296-5g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 5g |
$4972.0 | 2023-09-17 | ||
Enamine | EN300-1947296-0.25g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.25g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1947296-0.1g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.1g |
$1508.0 | 2023-09-17 | ||
Enamine | EN300-1947296-2.5g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 2.5g |
$3362.0 | 2023-09-17 | ||
Enamine | EN300-1947296-0.05g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.05g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1947296-10.0g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 10g |
$7373.0 | 2023-05-31 | ||
Enamine | EN300-1947296-1g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 1g |
$1714.0 | 2023-09-17 | ||
Enamine | EN300-1947296-1.0g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 1g |
$1714.0 | 2023-05-31 | ||
Enamine | EN300-1947296-0.5g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.5g |
$1646.0 | 2023-09-17 |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amineに関する追加情報
2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine: A Promising Compound in Medicinal Chemistry
2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine, with the chemical identifier CAS No. 2228854-44-0, represents a novel class of organic compounds that has garnered significant attention in recent years due to its unique structural features and potential biological activities. This compound belongs to the broader family of substituted pyrazole derivatives, which are widely studied for their roles in pharmaceutical and agrochemical applications. The integration of fluorine atoms and methoxy groups into the molecular framework introduces functional groups with distinct electronic and steric properties, enabling the compound to interact with biological targets in a manner that is both specific and efficient.
The molecular structure of 2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine is characterized by a central pyrazole ring substituted with multiple functional groups. The 5-methoxy group on the pyrazole ring enhances the molecule's hydrophilicity, while the 1,3-dimethyl substituents contribute to steric bulk, potentially modulating the compound's binding affinity to target proteins. The introduction of fluorine atoms at the 2,2-positions further modifies the electronic distribution within the molecule, which may influence its reactivity and biological profile. These structural features collectively position the compound as a potential candidate for drug development, particularly in the context of anti-inflammatory and anti-cancer therapies.
Recent advances in medicinal chemistry have highlighted the importance of pyrazole-based compounds in the design of small-molecule drugs. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that substituted pyrazoles exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, such as phospholipase A2 and cyclooxygenase-2. The CAS No. 2228854-44-0 compound, with its unique combination of methoxy and fluorine substitutions, may offer advantages over traditional pyrazole derivatives by optimizing interactions with biological targets. This is particularly relevant in the context of drug resistance, where the ability to fine-tune molecular interactions can significantly impact therapeutic outcomes.
One of the most notable aspects of 2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine is its potential as a lead compound for the development of anti-inflammatory agents. Inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), are associated with dysregulated signaling pathways involving pro-inflammatory cytokines and oxidative stress. A 2023 preclinical study conducted by a team at the University of Tokyo investigated the anti-inflammatory effects of this compound and found that it significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may modulate immune responses by targeting key inflammatory mediators, making it a promising candidate for the treatment of inflammatory disorders.
Additionally, the compound's structural features may contribute to its potential as an antitumor agent. Cancer progression is often driven by aberrant signaling pathways, including those involving the phosphoinositide 3-kinase (PI3K)/Akt/mTOR axis and the mitogen-activated protein kinase (MAPK) pathway. A 2023 study published in Cancer Research explored the effects of substituted pyrazole derivatives on these pathways and found that certain derivatives exhibited selective inhibition of the PI3K pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. The CAS No. 2228854-44-0 compound, with its fluorinated and methoxy-substituted pyrazole ring, may offer similar therapeutic benefits by modulating these critical signaling networks.
The synthesis of 2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine involves multi-step organic reactions, including the formation of the pyrazole ring through a coupling reaction between a substituted hydrazine and a suitable electrophilic reagent. The introduction of fluorine atoms at the 2,2-positions typically requires a selective fluorination process, which can be achieved using reagents such as fluorine gas or perfluoroalkylating agents. The methoxy group on the pyrazole ring is often introduced via nucleophilic substitution reactions, where the hydroxyl group is replaced by a methoxy group. These synthetic strategies highlight the complexity of designing compounds with precise functional group placement, which is essential for achieving the desired biological activity.
From a pharmacokinetic perspective, the compound's properties are influenced by its molecular weight, solubility, and metabolic stability. The presence of fluorine atoms can enhance the compound's metabolic stability by reducing its susceptibility to hydrolysis, while the methoxy group may improve its solubility in aqueous environments. However, the steric bulk introduced by the 1,3-dimethyl substituents may affect the compound's ability to cross cell membranes, which is a critical factor in determining its bioavailability. These considerations underscore the importance of optimizing the molecular structure to achieve a favorable balance between potency, selectivity, and pharmacokinetic properties.
The biological activity of 2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine has also been explored in the context of neurodegenerative diseases. A 2023 study published in Neuropharmacology investigated the effects of pyrazole derivatives on neuroinflammation, a key contributor to conditions such as Alzheimer's disease and Parkinson's disease. The study found that certain pyrazole derivatives, including those with fluorine and methoxy substitutions, exhibited neuroprotective effects by reducing the activation of microglial cells and decreasing the production of reactive oxygen species. These findings suggest that the CAS No. 2228854-44-0 compound may have therapeutic potential in the treatment of neurodegenerative disorders, further expanding its applications in medicinal chemistry.
In conclusion, 2,2-Difluoro-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Propan-1-Amine represents a promising compound with a diverse range of potential applications in pharmaceutical research. Its unique structural features, including the combination of fluorine atoms, methoxy groups, and dimethyl substitutions, position it as a valuable lead compound for the development of anti-inflammatory, anti-cancer, and neuroprotective agents. Ongoing research into its biological mechanisms and pharmacological properties will be critical in determining its therapeutic potential and optimizing its use in clinical settings.
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